molecular formula C15H11BrO4 B5887119 (2-Bromo-4-formylphenyl) 3-methoxybenzoate

(2-Bromo-4-formylphenyl) 3-methoxybenzoate

Cat. No.: B5887119
M. Wt: 335.15 g/mol
InChI Key: HTVKOQBAMUNJQY-UHFFFAOYSA-N
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Description

(2-Bromo-4-formylphenyl) 3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a formyl group, and a methoxybenzoate moiety

Properties

IUPAC Name

(2-bromo-4-formylphenyl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-12-4-2-3-11(8-12)15(18)20-14-6-5-10(9-17)7-13(14)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVKOQBAMUNJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-formylphenyl) 3-methoxybenzoate can be achieved through a multi-step process involving the following key steps:

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves the esterification of the formylated bromophenyl compound with 3-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of (2-Bromo-4-formylphenyl) 3-methoxybenzoate typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-formylphenyl) 3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Reduction: (2-Bromo-4-hydroxyphenyl) 3-methoxybenzoate.

    Oxidation: (2-Bromo-4-carboxyphenyl) 3-methoxybenzoate.

Scientific Research Applications

(2-Bromo-4-formylphenyl) 3-methoxybenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (2-Bromo-4-formylphenyl) 3-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a bromomethyl group instead of a formyl group.

    (2-Bromo-4-hydroxyphenyl) 3-methoxybenzoate: Similar structure but with a hydroxy group instead of a formyl group.

    (2-Bromo-4-carboxyphenyl) 3-methoxybenzoate: Similar structure but with a carboxy group instead of a formyl group.

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